molecular formula C12H12BNO4 B2990230 6-(3-Methoxyphenoxy)pyridine-3-boronic acid CAS No. 2096338-80-4

6-(3-Methoxyphenoxy)pyridine-3-boronic acid

Cat. No.: B2990230
CAS No.: 2096338-80-4
M. Wt: 245.04
InChI Key: FCZJZYPOHOACOG-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenoxy)pyridine-3-boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 3-methoxyphenoxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

6-(3-Methoxyphenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and a carbon atom of another molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The compound can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In the case of the Suzuki-Miyaura reaction, the product is typically a biaryl compound, which can be further functionalized for various applications.

Comparison with Similar Compounds

6-(3-Methoxyphenoxy)pyridine-3-boronic acid can be compared with other boronic acids and esters used in Suzuki-Miyaura coupling:

The unique combination of the pyridine ring and the 3-methoxyphenoxy group in this compound provides distinct advantages in terms of reactivity and versatility in organic synthesis.

Properties

IUPAC Name

[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZJZYPOHOACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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